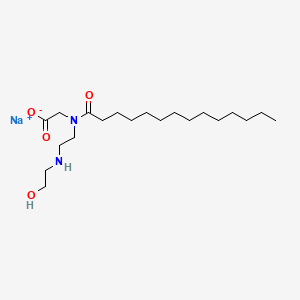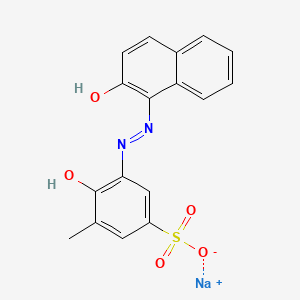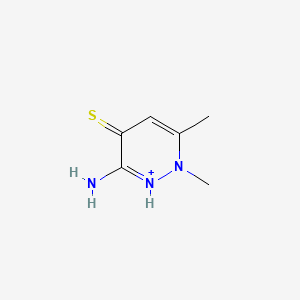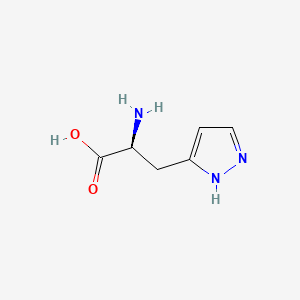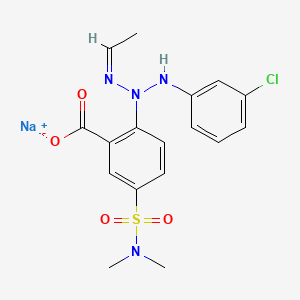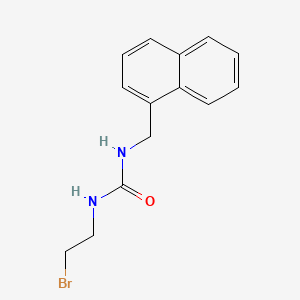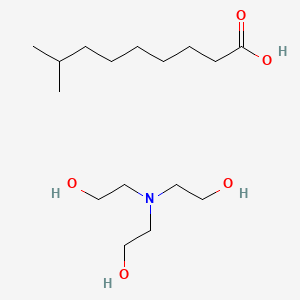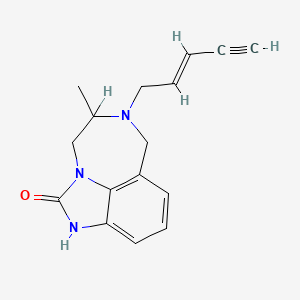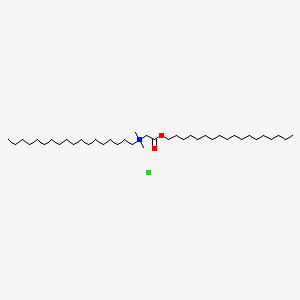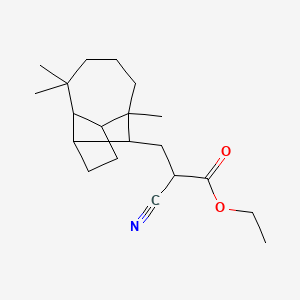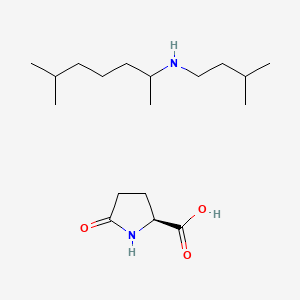
1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione: is a chemical compound characterized by its triazolidine ring structure with three hydroxyethyl groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of triazolidine-3,5-dione with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the addition of hydroxyethyl groups to the triazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s hydroxyethyl groups make it a potential candidate for biochemical studies and drug development.
Medicine: It may be explored for its potential therapeutic properties, including its ability to interact with biological targets.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione involves its interaction with molecular targets through its hydroxyethyl groups. These groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The triazolidine ring structure also contributes to its reactivity and potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazine-3,5,6(1H,2H,4H)-trione
- Tris(2-hydroxyethyl)amine
- Tris(2-hydroxyethyl) 1,2,4-benzenetricarboxylate
Uniqueness
1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione is unique due to its specific triazolidine ring structure and the presence of three hydroxyethyl groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
75797-21-6 |
|---|---|
Molekularformel |
C8H15N3O5 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
1,2,4-tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C8H15N3O5/c12-4-1-9-7(15)10(2-5-13)11(3-6-14)8(9)16/h12-14H,1-6H2 |
InChI-Schlüssel |
ALVBRJRQOKFZPA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N1C(=O)N(N(C1=O)CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


